molecular formula C12H17ClN2 B13274136 1-(4-Chloro-3-methylbenzyl)pyrrolidin-3-amine

1-(4-Chloro-3-methylbenzyl)pyrrolidin-3-amine

Cat. No.: B13274136
M. Wt: 224.73 g/mol
InChI Key: LGXTWZRUOMKQSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-3-methylbenzyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C12H17ClN2. It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a benzyl group substituted with chlorine and a methyl group.

Preparation Methods

One common method is the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as copper(I) iodide to facilitate the cycloaddition process.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(4-Chloro-3-methylbenzyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield the corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl chloride position, where nucleophiles such as hydroxide ions or amines replace the chlorine atom.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces amines.

Scientific Research Applications

1-(4-Chloro-3-methylbenzyl)pyrrolidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-methylbenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity and function. The presence of the chlorine and methyl groups can modulate the compound’s binding affinity and selectivity, leading to distinct biological effects .

Comparison with Similar Compounds

1-(4-Chloro-3-methylbenzyl)pyrrolidin-3-amine can be compared with other pyrrolidine derivatives, such as:

    1-(4-Cyano-3-methylbenzyl)pyrrolidin-3-amine: This compound features a cyano group instead of a chlorine atom, which can significantly alter its chemical reactivity and biological activity.

    1-(4-Methoxybenzyl)pyrrolidin-3-amine: The methoxy group provides different electronic and steric effects compared to the chlorine and methyl groups, leading to variations in its chemical behavior and applications.

Properties

Molecular Formula

C12H17ClN2

Molecular Weight

224.73 g/mol

IUPAC Name

1-[(4-chloro-3-methylphenyl)methyl]pyrrolidin-3-amine

InChI

InChI=1S/C12H17ClN2/c1-9-6-10(2-3-12(9)13)7-15-5-4-11(14)8-15/h2-3,6,11H,4-5,7-8,14H2,1H3

InChI Key

LGXTWZRUOMKQSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CN2CCC(C2)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.